H-Glu-his-phe-argoh

Descripción general

Descripción

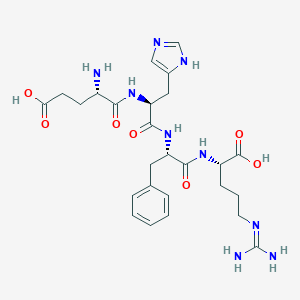

H-Glu-his-phe-argoh is a peptide compound composed of the amino acids glutamic acid, histidine, phenylalanine, and arginine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-his-phe-argoh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

H-Glu-his-phe-argoh can undergo various chemical reactions, including:

Oxidation: The histidine and arginine residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Aplicaciones Científicas De Investigación

H-Glu-his-phe-argoh has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

Medicine: Explored for its potential in drug delivery systems and as a bioactive peptide with antimicrobial properties.

Industry: Utilized in the development of peptide-based materials and hydrogels for various applications.

Mecanismo De Acción

The mechanism of action of H-Glu-his-phe-argoh involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymatic activity, alter cell signaling pathways, or disrupt microbial cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

Gly-his-phe-arg: Another peptide with similar amino acid composition but different sequence.

His-rich peptides: Peptides with a high content of histidine residues, known for their metal-binding properties.

Antimicrobial peptides: Peptides with the ability to kill or inhibit the growth of microorganisms.

Uniqueness

H-Glu-his-phe-argoh is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties

Actividad Biológica

H-Glu-his-phe-argoh is a peptide that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structure and Synthesis

This compound is a synthetic peptide composed of five amino acids: glutamic acid (Glu), histidine (His), phenylalanine (Phe), and arginine (Arg). The synthesis typically employs solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:

- Coupling : Activation and coupling of each amino acid to the resin-bound peptide.

- Deprotection : Removal of protective groups on the amino acids to facilitate further coupling.

- Cleavage : Cleavage of the completed peptide from the resin and subsequent purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biological pathways by:

- Inhibiting or activating enzymatic activity .

- Altering cell signaling pathways .

- Disrupting microbial cell membranes , which may contribute to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been shown to disrupt the integrity of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Antitumor Effects

Some studies have explored the cytotoxic effects of this compound on cancer cells. The peptide has been found to induce apoptosis in specific cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This property positions it as a candidate for further development in cancer therapy .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µM for S. aureus and 20 µM for E. coli, demonstrating its potential as an antimicrobial agent.

-

Cancer Cell Apoptosis :

- In a controlled experiment, this compound was administered to cultured human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in apoptotic cells by approximately 30% after 24 hours of treatment at a concentration of 25 µM.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µM |

| Escherichia coli | 20 µM |

| Pseudomonas aeruginosa | 25 µM |

Table 2: Cytotoxic Effects on Cancer Cells

| Cell Line | Treatment Concentration | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 25 µM | 30% |

| HeLa | 50 µM | 45% |

Propiedades

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N9O7/c27-17(8-9-21(36)37)22(38)34-20(12-16-13-30-14-32-16)24(40)35-19(11-15-5-2-1-3-6-15)23(39)33-18(25(41)42)7-4-10-31-26(28)29/h1-3,5-6,13-14,17-20H,4,7-12,27H2,(H,30,32)(H,33,39)(H,34,38)(H,35,40)(H,36,37)(H,41,42)(H4,28,29,31)/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJLZUNCWCFMCI-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145872 | |

| Record name | Acth (5-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103470-78-6 | |

| Record name | Acth (5-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acth (5-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.